molecular formula C19H14Cl2N2O2 B2601666 1-(2,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide CAS No. 242797-37-1

1-(2,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2601666
CAS No.: 242797-37-1
M. Wt: 373.23
InChI Key: CZKRGJJXCIQVDO-UHFFFAOYSA-N
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Description

The molecule is a complex organic compound, likely to have multiple rings and functional groups based on its name. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, similar to benzene. It also appears to have a dichlorobenzyl group, which is a benzene ring with two chlorine atoms and an attached methyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2,4-dichlorobenzyl chloride, have been synthesized through chloromethylation of p-dichlorobenzene .

Scientific Research Applications

  • Synthesis and Antibacterial Activity :

    • The compound and its derivatives exhibit versatility in chemical synthesis, as demonstrated in a study where a pyridine-2,6-dicarboxamide derivative was synthesized and evaluated for antibacterial activities against various bacteria. The compound also showcased catalytic activity, being an efficient catalyst for transfer hydrogenation reactions of ketones (Özdemir et al., 2012).
  • Utility in Heterocyclic Synthesis :

    • Enaminonitriles, closely related to the target compound, serve as key intermediates in the synthesis of diverse heterocyclic structures like pyrazoles, pyridines, and pyrimidines, underpinning the compound's significance in creating pharmacologically relevant structures (Fadda et al., 2012).
  • Contribution to Molecular Geometry and Vibrational Frequencies :

    • Investigations into pyridine derivatives, structurally similar to the compound , have contributed valuable insights into molecular geometry, vibrational frequencies, and thermodynamic properties, enhancing the understanding of such compounds in various solvents (Özdemir et al., 2012).
  • Antimicrobial and Anticonvulsant Properties :

    • Derivatives of the compound demonstrate antimicrobial activities, highlighting its potential in pharmaceutical applications. Additionally, certain derivatives are noted for their anticonvulsant properties, indicating the compound's significance in neurological therapeutics (Joshi, 2015).
  • Structural Analysis and Spectroscopic Investigations :

    • The compound and its derivatives have been subjects of extensive structural analysis using X-ray diffraction, offering profound insights into molecular and crystal structures. Spectroscopic investigations like 1H NMR and UV/Vis absorption further enrich the understanding of these compounds' characteristics (Feklicheva et al., 2019).

Future Directions

While specific future directions for this compound are not available, similar compounds like imidazole and benzimidazole bioactive heterocycles have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . Therefore, it’s possible that this compound could also have potential therapeutic applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-8-6-13(17(21)10-15)11-23-12-14(7-9-18(23)24)19(25)22-16-4-2-1-3-5-16/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKRGJJXCIQVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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